
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as MOTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTP is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms.
作用机制
The mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In one study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. In another study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to bind to the beta-amyloid protein, which is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In one study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to induce apoptosis, or programmed cell death, in cancer cells. In another study, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide was found to reduce inflammation in a mouse model of arthritis. Additionally, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been shown to have antioxidant and neuroprotective effects in vitro.
实验室实验的优点和局限性
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide and to better understand its biochemical and physiological effects.
合成方法
The synthesis of 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide involves the reaction of 2-methoxybenzohydrazide with 2-chloroacetyl chloride in the presence of a base to form 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with o-tolunitrile in the presence of a reducing agent to produce 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide. The overall synthesis method is shown in Figure 1.
科学研究应用
3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics. In analytical chemistry, 3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
属性
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-3-5-9-15(13)20-17(23)11-12-18-21-19(22-25-18)14-8-4-6-10-16(14)24-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLNHJJICYYNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylmethanesulfonamido)acetamide](/img/structure/B7688925.png)
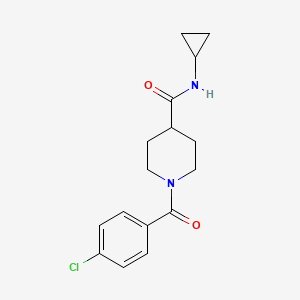
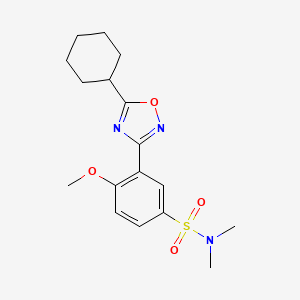
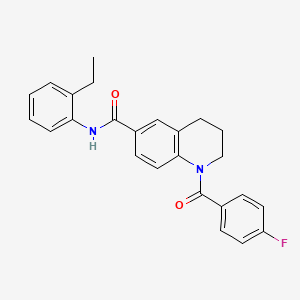

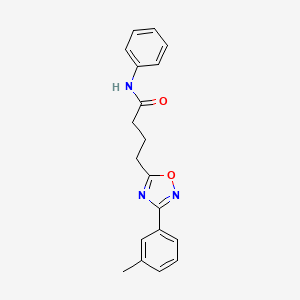
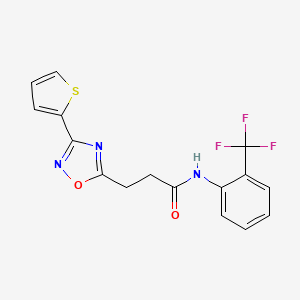
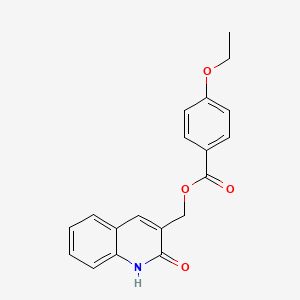
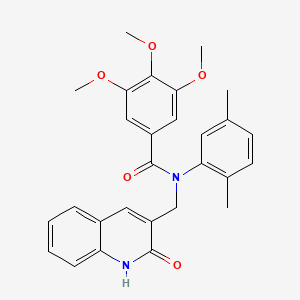
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689011.png)
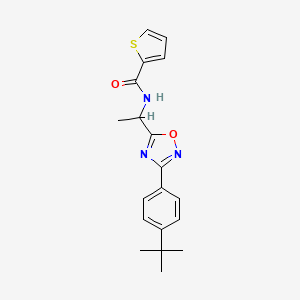


![1-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxamide](/img/structure/B7689036.png)